ZLN005

描述

TQS-168 is a small molecule modulator of myeloid cells, primarily developed for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). It targets the transcriptional coactivator PGC-1a, which regulates genes involved in cell energy metabolism and mitochondrial biogenesis .

科学研究应用

TQS-168 在科学研究中展现出巨大潜力,尤其是在神经退行性疾病领域。 它已在包括 ALS 和帕金森病在内的多种动物模型中进行测试,结果表明它具有生存和功能益处。 该化合物还展现出引人注目的生物标志物数据,包括 PGC-1a 基因表达增加、炎症单核细胞和细胞因子减少以及神经丝轻链水平降低 . 此外,TQS-168 已被证明可延长几种神经退行性疾病小鼠模型的生存期,并且对衰老野生型小鼠的虚弱、肌肉力量和体脂分布有显著影响 .

作用机制

TQS-168 通过靶向 PGC-1a 发挥作用,PGC-1a 是一种转录共激活因子,调节参与细胞能量代谢和线粒体生物发生的基因。 当在功能失调的髓样细胞中上调时,PGC-1a 会使细胞能量代谢和免疫功能恢复正常。 这种正常化有助于调节免疫细胞的炎症表型,这在神经退行性疾病的背景下至关重要 .

准备方法

TQS-168 的具体合成路线和反应条件在现有文献中尚未披露。 据悉,TQS-168 已由 Tranquis Therapeutics, Inc. 开发和测试。 该化合物已在临床试验中展现出优异的药代动力学特性,并且耐受性良好 .

化学反应分析

涉及 TQS-168 的详细化学反应尚未得到广泛记录。 据悉,TQS-168 通过上调 PGC-1a 来调节髓样免疫细胞。 这种调节会影响免疫细胞的炎症表型,特别是在神经退行性疾病的背景下 .

相似化合物的比较

TQS-168 在靶向 PGC-1a 和调节髓样免疫细胞方面的能力是独一无二的。 类似的化合物包括其他髓样细胞的小分子调节剂以及参与细胞能量代谢的转录共激活因子。 TQS-168 对 PGC-1a 的特异性靶向及其在各种神经退行性疾病动物模型中所展现出的益处使其有别于其他化合物 .

类似化合物:属性

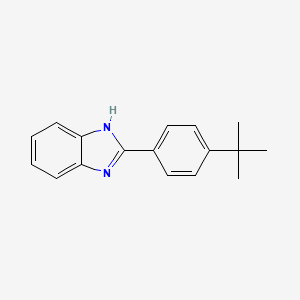

IUPAC Name |

2-(4-tert-butylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNNCQSFFKSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358473 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49671-76-3 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49671-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TQS-168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ZLN005?

A1: this compound acts as a transcriptional activator of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α). []

Q2: How does this compound activate PGC-1α?

A2: While the exact mechanism remains under investigation, studies suggest that this compound may induce PGC-1α expression by activating AMP-activated protein kinase (AMPK), a known upstream regulator of PGC-1α. [, ]

Q3: What are the downstream effects of PGC-1α activation by this compound?

A3: PGC-1α activation by this compound triggers a cascade of beneficial effects, including:

- Enhanced Mitochondrial Biogenesis: this compound increases the expression of genes involved in mitochondrial biogenesis, leading to increased mitochondrial mass and improved mitochondrial function. [, , , , , , , , ]

- Increased Antioxidant Defense: this compound promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD), thereby protecting cells from oxidative stress. [, , , ]

- Improved Glucose Metabolism: this compound enhances glucose uptake and utilization in muscle cells, contributing to improved glucose tolerance and insulin sensitivity. [, , ]

- Increased Fatty Acid Oxidation: this compound promotes the breakdown and utilization of fatty acids for energy production, leading to improved lipid profiles. [, , ]

Q4: Does this compound impact other signaling pathways?

A4: Research suggests that this compound may influence other pathways, including:

- TFEB-mediated Autophagy: this compound can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, contributing to enhanced clearance of damaged mitochondria (mitophagy). [, ]

- NF-κB Signaling: this compound appears to attenuate inflammatory responses, potentially by inhibiting the nuclear factor-κB (NF-κB) pathway. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C28H32N2 and a molecular weight of 400.57 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data is not detailed in the provided research, its chemical structure suggests that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be suitable for characterization.

Q7: Are there studies investigating the stability of this compound under various conditions?

A7: The provided research does not delve into the specific stability profile of this compound. Further investigation is needed to assess its stability under different storage conditions, pH levels, and temperatures.

Q8: Have any formulation strategies been explored to enhance this compound's solubility or bioavailability?

A8: While the research does not specify particular formulation approaches, strategies commonly employed for enhancing drug solubility and bioavailability include:

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Research indicates that this compound is metabolized in the liver, with glucuronide and sulfate conjugation being the primary metabolic pathways. [] The parent compound and some metabolites have been detected in rat plasma and brain. []

Q10: What is the duration of action of this compound in vivo?

A10: The provided research does not explicitly state the duration of action of this compound. Further studies are necessary to determine the half-life and persistence of this compound and its active metabolites in vivo.

Q11: In which cell lines and animal models has this compound demonstrated efficacy?

A11: this compound has shown promising results in various in vitro and in vivo models, including:

- Cell Lines: ARPE-19 (retinal pigment epithelial cells), [] L6 myotubes (muscle cells), [, ] OCCM-30 (cementoblasts), [] HEI-OC1 (auditory cells) []

- Animal Models: Diabetic db/db mice, [, ] Coronary artery disease model, [] Unilateral ureteral obstruction (UUO) model (renal fibrosis), [] Bleomycin-induced pulmonary fibrosis model, [] Acute pneumonia model (Pseudomonas aeruginosa infection), [] Doxorubicin-induced cardiomyopathy model, [] Bilateral ovariectomy (OVX) rat model (osteoporosis), [] Ischemia-induced neuronal injury models [, ]

Q12: What therapeutic benefits has this compound demonstrated in these models?

A12: this compound treatment has shown a range of therapeutic effects in preclinical models:

- Improved Glucose Control and Insulin Sensitivity: In diabetic db/db mice, this compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity. [, ]

- Protection against Oxidative Damage: this compound protected retinal pigment epithelial cells from oxidative damage induced by various stressors. []

- Reduction of Renal Fibrosis: In a UUO mouse model, this compound alleviated renal fibrosis by improving mitochondrial homeostasis. []

- Attenuation of Pulmonary Fibrosis: this compound protected against bleomycin-induced pulmonary fibrosis by improving mitochondrial function in alveolar epithelial cells. []

- Reduced Inflammatory Responses: this compound attenuated TNF-α-induced inflammatory responses in cementoblasts and showed potential for improving outcomes in inflammatory bowel diseases. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

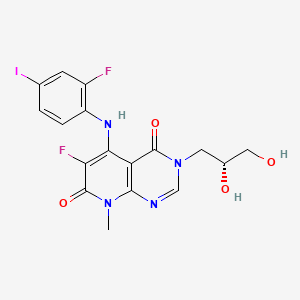

![2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B1684342.png)